

Application Note: Spectrophotometric Estimation of Balofloxacin in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Balofloxacin*

Cat. No.: *B1667722*

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Introduction

Balofloxacin is a fourth-generation fluoroquinolone antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2] Accurate and reliable analytical methods are crucial for the quality control of **Balofloxacin** in pharmaceutical dosage forms. This application note details simple, rapid, and cost-effective spectrophotometric methods for the quantitative estimation of **Balofloxacin** in bulk and tablet formulations. The described protocols are based on UV spectrophotometry and visible spectrophotometry involving complexation with a chromogenic agent.

Method 1: UV Spectrophotometric Method

This method is based on the direct measurement of the ultraviolet absorbance of **Balofloxacin** in a suitable solvent.

Experimental Protocol

1. Instrumentation:

- A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells is required. Models such as the Shimadzu UV-1800 or Perkin Elmer Lambda 25 are suitable.[1][2][3]

2. Reagents and Materials:

- **Balofloxacin** reference standard
- Methanol (Analytical Grade)[3]
- 0.1N Hydrochloric Acid[1]
- 0.1N Sodium Hydroxide[4]
- Distilled Water[5]
- Whatman filter paper No. 41 or 42[1][2][3]

3. Preparation of Standard Stock Solution:

- Accurately weigh 10 mg of **Balofloxacin** reference standard and transfer it to a 100 mL volumetric flask.[6]
- Dissolve and dilute to volume with the chosen solvent (e.g., methanol, 0.1N HCl, 0.1N NaOH, or distilled water). This produces a stock solution of 100 µg/mL.[6]

4. Preparation of Working Standard Solutions and Calibration Curve:

- From the stock solution, prepare a series of dilutions to obtain concentrations within the linear range (e.g., 2-14 µg/mL in methanol).[3]
- Measure the absorbance of each working standard solution at the wavelength of maximum absorbance (λ_{max}) against a solvent blank. The λ_{max} will vary depending on the solvent used (e.g., 293 nm in methanol, 286 nm in distilled water, 298 nm in methanol, 290 nm in 0.1N NaOH).[2][3][4][5]
- Plot a calibration curve of absorbance versus concentration.

5. Preparation of Sample Solution (Tablets):

- Weigh and finely powder 10 tablets.[1][3][6]
- Transfer a quantity of the powder equivalent to 100 mg of **Balofloxacin** into a 100 mL volumetric flask.[2][3]

- Add about 50 mL of the solvent and sonicate for 15-30 minutes to ensure complete dissolution of the drug.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Make up the volume with the solvent and filter the solution through Whatman filter paper.[\[2\]](#)[\[3\]](#)
- Further dilute the filtrate with the solvent to obtain a concentration within the working range of the calibration curve.

6. Estimation of **Balofloxacin**:

- Measure the absorbance of the final sample solution at the λ_{max} .
- Determine the concentration of **Balofloxacin** in the sample solution from the calibration curve.
- Calculate the amount of **Balofloxacin** in the tablet formulation.

Quantitative Data Summary (UV Method)

Parameter	Method A (Methanol)	Method B (Distilled Water)	Method C (0.1N NaOH)
λ_{max}	293 nm [3]	286 nm [5]	290 nm [4]
Linearity Range	2-14 $\mu\text{g/mL}$ [3]	10-50 $\mu\text{g/mL}$ [5] [7]	1-9 $\mu\text{g/mL}$ [4]
Correlation Coefficient (r^2)	0.997 [3]	0.9999 [5] [7]	Not Specified
% Recovery (Accuracy)	99.04 - 101.47% [3]	Not Specified	Not Specified
Limit of Detection (LOD)	0.21 $\mu\text{g/mL}$ [3]	1.38 $\mu\text{g/mL}$ [5] [7]	Not Specified
Limit of Quantification (LOQ)	0.63 $\mu\text{g/mL}$ [3]	4.11 $\mu\text{g/mL}$ [5] [7]	Not Specified

Method 2: Visible Spectrophotometric Method (using Ferrous Sulphate)

This method involves the formation of a colored complex between **Balofloxacin** and a chromogenic agent, which is then measured spectrophotometrically in the visible region.

Experimental Protocol

1. Instrumentation:

- A UV-Visible spectrophotometer with 1 cm matched glass or quartz cells.

2. Reagents and Materials:

- **Balofloxacin** reference standard
- Ferrous Sulphate (FeSO_4)
- 0.1N Hydrochloric Acid[1]
- Distilled Water

3. Preparation of Reagent Solution:

- Prepare a 1% w/v Ferrous Sulphate solution by dissolving 100 mg of FeSO_4 in a 10 mL volumetric flask containing 1 mL of 0.1N HCl and diluting to the mark with water.[1]

4. Preparation of Standard Stock Solution:

- Accurately weigh 10 mg of **Balofloxacin** reference standard and dissolve it in 0.1N HCl in a 10 mL volumetric flask to get a 1 mg/mL solution.[1]

5. Preparation of Working Standard Solutions and Calibration Curve:

- Pipette aliquots of the stock solution (ranging from 0.1 mL to 1.0 mL) into a series of 10 mL volumetric flasks.[1]
- To each flask, add 3.5 mL of the 1% w/v Ferrous Sulphate reagent.

- Dilute to the mark with water to obtain working standard solutions with concentrations from 10 to 100 µg/mL.[\[1\]](#)
- Measure the absorbance of the resulting yellow-colored complex at 357 nm against a reagent blank.[\[1\]](#)[\[8\]](#)
- Plot a calibration curve of absorbance versus concentration.

6. Preparation of Sample Solution (Tablets):

- Weigh and powder 10 tablets.
- Transfer an amount of powder equivalent to 25 mg of **Balofloxacin** to a 25 mL volumetric flask.[\[1\]](#)
- Add 5 mL of 0.1N HCl and sonicate for 15 minutes.[\[1\]](#)
- Dilute the solution to the mark with 0.1N HCl and filter through Whatman filter paper No. 42.
[\[1\]](#)
- Further dilute an aliquot of the filtrate to a suitable concentration within the linear range.
- Add the ferrous sulphate reagent as described for the working standard solutions and measure the absorbance.

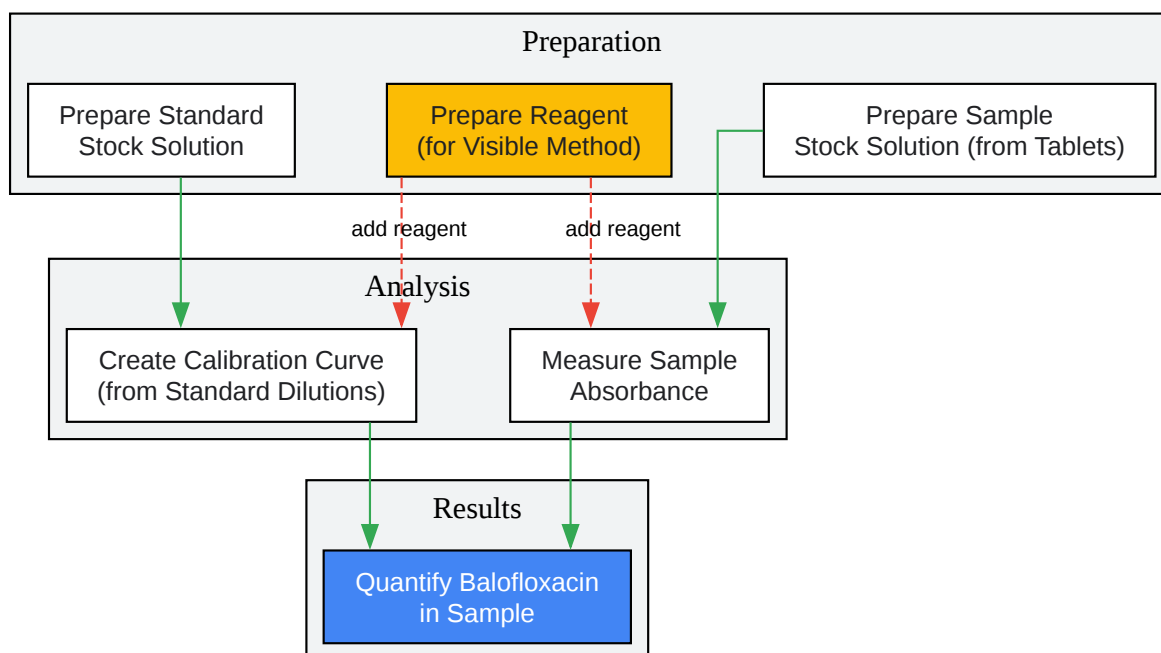
7. Estimation of **Balofloxacin**:

- Measure the absorbance of the final sample solution.
- Determine the concentration of **Balofloxacin** from the calibration curve.
- Calculate the amount of **Balofloxacin** in the tablet formulation.

Quantitative Data Summary (Visible Method)

Parameter	Value
Chromogenic Agent	1% w/v Ferrous Sulphate[1][8]
λ_{max}	357 nm[1][8]
Linearity Range	10-100 $\mu\text{g/mL}$ [1][8]
Correlation Coefficient (r^2)	0.9992[1][8]
% Recovery (Accuracy)	99.02 - 101.65%[1]
Sandell's Sensitivity	$3.512 \times 10^{-2} \mu\text{g/cm}^2$ [1]

Experimental Workflow and Logical Relationships



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Caption: Workflow for Spectrophotometric Estimation of **Balofloxacin**.

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